molecular formula C18H17N3O4S B11155719 2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11155719
M. Wt: 371.4 g/mol
InChI Key: GSIKUSHEUHHSKZ-UHFFFAOYSA-N
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Description

2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves several steps. One common method involves the reaction of 2-hydroxyquinoline with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted quinoline derivatives.

Scientific Research Applications

2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application but may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

2-hydroxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O4S/c19-26(24,25)13-7-5-12(6-8-13)9-10-20-18(23)15-11-17(22)21-16-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

GSIKUSHEUHHSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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